![molecular formula C17H20F3NO B2921163 N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 2097898-56-9](/img/structure/B2921163.png)
N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide” is an amide, which is a type of organic compound. The name suggests that it contains a trifluoromethyl group (-CF3) attached to a phenyl group (a variant of benzene), and a methylidene group (=CH2) attached to a cyclohexyl group (a six-membered carbon ring). Amides are commonly found in a wide range of applications, from polymers to pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine with a carboxylic acid or its derivative. The trifluoromethyl group could be introduced using various methods of trifluoromethylation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amide group and the trifluoromethyl group. Amides can participate in a variety of reactions, including hydrolysis and reductions . The trifluoromethyl group can also influence the reactivity of the compound .科学的研究の応用
Pharmacokinetics and Metabolism
Research on similar compounds has explored their pharmacokinetic properties and metabolic pathways in preclinical settings. For instance, studies have examined the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), highlighting the absorption, distribution, metabolism, and excretion characteristics in animal models (Wu et al., 2006). These findings are crucial for understanding how such compounds are processed in the body, which is relevant for their development as therapeutic agents.
Analytical Characterization
Analytical techniques have been developed to characterize and identify compounds within the same class, providing essential tools for quality control and research. For example, the analytical profiles of methoxetamine, 3-methoxyeticyclidine, and 3-methoxyphencyclidine were established using various spectroscopic and chromatographic methods, facilitating their detection in biological matrices (De Paoli et al., 2013).
Chemical Synthesis and Reactivity
The synthesis and reactivity of related compounds have been a subject of study, contributing to the development of novel synthetic routes and derivatives with potential biological activities. Research in this area includes the synthesis of benzonitriles via electrophilic cyanation of aryl and heteroaryl bromides, showcasing methodologies that could be applied to the synthesis of compounds with similar structural motifs (Anbarasan et al., 2011).
Antimicrobial Activity
Investigations into the antimicrobial properties of derivatives carrying similar structural features have been conducted, with some compounds showing promising activity against a range of bacteria and fungi. This suggests potential therapeutic applications for N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide and its derivatives in treating infections (Ghorab et al., 2017).
Photochemical Studies
Photochemistry of compounds within this class has been explored, revealing insights into their behavior under light exposure and the potential for photodegradation or activation. Such studies are essential for understanding the stability and safety of these compounds under various conditions (Udagawa et al., 2011).
特性
IUPAC Name |
N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO/c1-12-2-9-15(10-3-12)21-16(22)11-6-13-4-7-14(8-5-13)17(18,19)20/h4-5,7-8,15H,1-3,6,9-11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVSMHXWGXKMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylidenecyclohexyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

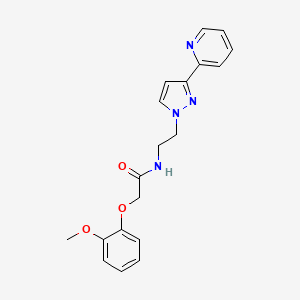
![N-(4-butylphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2921083.png)
![N-(3-chloro-4-methoxyphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2921084.png)
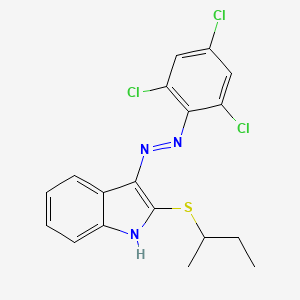
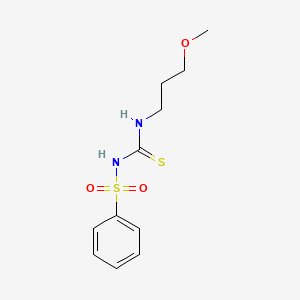
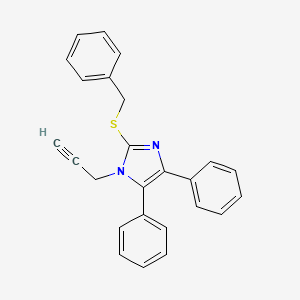
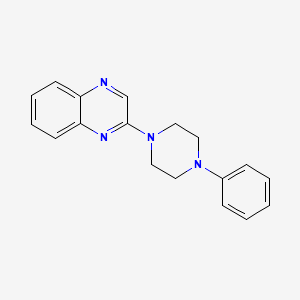
![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)
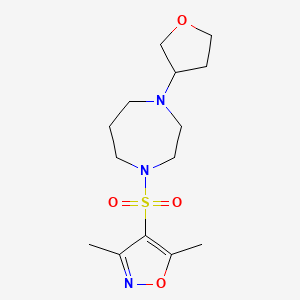
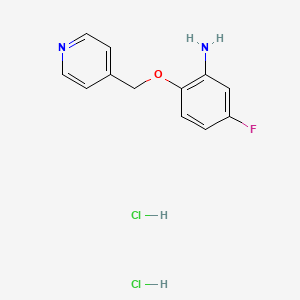
![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)
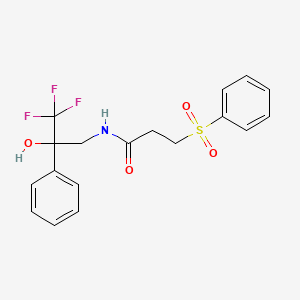
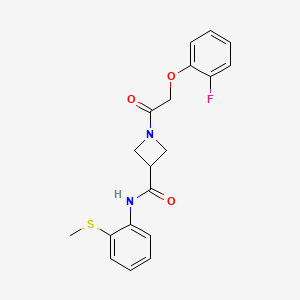
![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)